N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2-Methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a structurally complex spirocyclic compound featuring a fused cyclohexane-isoquinoline core. The molecule incorporates a 2-methoxyphenyl carboxamide substituent at the 4'-position and a phenyl group at the 2'-position of the dihydroisoquinoline ring. The spiro junction at the cyclohexane-isoquinoline interface introduces conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding selectivity and metabolic stability .
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C28H28N2O3/c1-33-24-17-9-8-16-23(24)29-26(31)25-21-14-6-7-15-22(21)27(32)30(20-12-4-2-5-13-20)28(25)18-10-3-11-19-28/h2,4-9,12-17,25H,3,10-11,18-19H2,1H3,(H,29,31) |
InChI Key |
DEUUJCSICQJHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various methods. One common approach involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions. This method allows for the formation of highly functionalized multiheterocyclic scaffolds under mild conditions . Another method involves the use of transition-metal catalysis, such as palladium or copper, to facilitate the formation of the isoquinoline core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions can also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Spiro Core Variations: The target compound’s cyclohexane-isoquinoline spiro system is distinct from the cyclopentane-isoquinoline () and indene-pyrroloisoquinoline () cores. These differences influence ring strain, solubility, and steric bulk, which may affect binding to biological targets. HTL22562 () demonstrates that larger spiro systems (e.g., piperidine-pyridooxazine) can achieve high receptor affinity, suggesting that the target compound’s spiro core could be optimized for similar applications.
Substituent Effects: The 2-methoxyphenyl carboxamide group in the target compound contrasts with the carboxylic acid in and the cyano group in . The phenyl group at the 2'-position is conserved in several analogues (e.g., ), implying a role in π-π stacking or hydrophobic interactions with targets.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step sequences similar to those in (HATU-mediated amidation) and (spiro ring formation via cycloaddition). By comparison, HTL22562’s synthesis involves advanced structure-based drug design, highlighting the scalability challenges of complex spiro systems .
Pharmacological and Functional Comparisons
- For example, HTL22562’s CGRP antagonism () suggests that the target’s spiro core could be tailored for neurological applications.
- Metabolic Stability: The cyclohexane spiro core may confer resistance to oxidative metabolism compared to non-rigid analogues, as seen in other spiro systems .
- Solubility : The carboxamide group likely improves aqueous solubility relative to the carboxylic acid in , though this requires experimental validation.
Biological Activity
N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound can be characterized by its unique spirocyclic structure, which may contribute to its biological properties. The presence of the methoxy and phenyl groups suggests potential interactions with various biological targets.
Structural Formula
Anticancer Activity
Recent studies have indicated that similar compounds within the same structural class exhibit significant anticancer properties. For instance, a related tetrazole derivative showed promising results against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116) using the MTT assay. The study reported IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4c | A431 | 44.77 |
| 4c | HCT116 | 201.45 |
| Control | Doxorubicin | - |
These findings suggest that the spirocyclic structure may enhance anticancer activity through specific molecular interactions with cancer cell receptors .
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that these compounds possess significant antioxidant activity even at low concentrations:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 300 | 72.5 |
This suggests that the compound could be beneficial in mitigating oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For example, one study reported a binding energy of -6.8687 kcal/mol for a similar derivative with the CSNK2A1 receptor, indicating strong interactions that could lead to effective inhibition of cancer cell proliferation .
Case Study: Antitumor Effects
In a recent study focusing on the antitumor effects of structurally similar compounds, researchers found that specific substitutions on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The study highlighted the importance of molecular structure in determining biological activity:
- Key Findings :
- Substituents on the phenyl ring enhanced binding affinity.
- The spirocyclic framework provided structural stability conducive to receptor interaction.
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the methoxy and carbonyl groups could optimize biological activity. Researchers emphasized that:
- Hydrophobic interactions play a crucial role in enhancing binding affinity.
- Electron-donating groups , such as methoxy, improved anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
